

Introduction: Defining 5-Fluoro Paliperidone-d4

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Compound of Interest

Compound Name: 5-Fluoro Paliperidone-d4

CAS No.: 1346602-73-0

Cat. No.: B584399

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5-Fluoro Paliperidone-d4 is a high-purity, stable isotope-labeled derivative of 5-Fluoro Paliperidone, an isomer and potential impurity of the atypical antipsychotic drug Paliperidone. Paliperidone (9-hydroxyrisperidone) itself is the primary active metabolite of risperidone, widely used in the treatment of schizophrenia.[1][2] The defining characteristic of **5-Fluoro Paliperidone-d4** is the substitution of four hydrogen atoms with deuterium on the ethyl linker connecting the piperidine and pyridopyrimidinone rings.

This structural modification, while seemingly minor, is fundamental to its designated application. It renders the molecule an ideal internal standard for quantitative bioanalysis using mass spectrometry. This guide provides a comprehensive overview of the core physical properties, analytical methodologies, and quality control criteria for **5-Fluoro Paliperidone-d4**, designed for researchers and scientists in drug metabolism, pharmacokinetics (DMPK), and clinical diagnostics.

Part 1: The Scientific Imperative for Deuterated Internal Standards

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. However, the analysis of analytes in complex biological

matrices like plasma or urine is fraught with potential variability.[3] Deuterated internal standards (DIS) are the gold standard for mitigating these issues.[4][5]

The core principle is that a DIS is chemically and physically identical to the analyte of interest, ensuring it behaves the same way during every step of the analytical process.[4][6] Key advantages include:

- **Correction for Matrix Effects:** Co-eluting endogenous components in a biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate readings. Since the DIS co-elutes and has the same ionization properties, it experiences the same suppression or enhancement, allowing the ratio of analyte-to-internal standard to remain constant and accurate.[3][6]
- **Compensation for Sample Loss:** During multi-step sample preparation procedures (e.g., protein precipitation, solid-phase extraction), physical loss of the analyte can occur. By adding a known quantity of the DIS at the very beginning of the workflow, any subsequent loss affects both the analyte and the standard equally, preserving the analytical ratio.[7]
- **Normalization of Instrumental Variability:** Minor fluctuations in injection volume or detector sensitivity during an analytical run are normalized, as both compounds are measured in the same injection.[3]

The selection of deuterium for this purpose is strategic; it provides a sufficient mass shift for detection by the mass spectrometer without significantly altering the molecule's chromatographic retention time.[5]

Part 2: Physicochemical Properties and Characterization

Specific experimental data for **5-Fluoro Paliperidone-d4** is not broadly published in peer-reviewed literature, as it is primarily a research and analytical tool. However, its properties can be reliably predicted based on the well-characterized parent compound, Paliperidone, and the known effects of deuteration. This section outlines these expected properties and the standard methodologies used for their confirmation.

Identity and Expected Physical State

The fundamental identifiers for **5-Fluoro Paliperidone-d4** and its non-deuterated analog are summarized below.



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Figure 1: Chemical Structure of **5-Fluoro Paliperidone-d4**

Expected Solubility and pKa

The solubility and ionization behavior of **5-Fluoro Paliperidone-d4** are critical for developing stock solutions and understanding its behavior in biological fluids and chromatographic mobile phases. These properties will be nearly identical to those of Paliperidone.



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Chromatographic and Spectrometric Characterization

The analytical utility of **5-Fluoro Paliperidone-d4** is defined by its behavior in LC-MS/MS systems.

- **Chromatographic Behavior:** A critical requirement for a deuterated internal standard is that it co-elutes with the non-labeled analyte.[5] Deuteration can sometimes cause a slight shift in retention time (the "isotope effect"), but with only four deuterium atoms on a non-polar alkyl chain, this effect is expected to be minimal to non-existent under typical reversed-phase LC conditions.
- **Mass Spectrometry (MS):** The +4 Dalton mass difference is the key to its function. In a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Based on published methods for Paliperidone, the expected transitions would be:[14]
 - 5-Fluoro Paliperidone: m/z 427.2 \rightarrow 207.2 (or other suitable product ion)
 - **5-Fluoro Paliperidone-d4:** m/z 431.2 \rightarrow 211.2 (a +4 Da shift in both precursor and the fragment containing the deuterated linker)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is the definitive technique for confirming the identity and location of isotopic labeling.[15]

- ^1H NMR: The spectrum should be identical to the non-labeled standard, with the critical exception of a significant reduction or complete disappearance of the proton signals corresponding to the two methylene ($-\text{CH}_2-$) groups on the ethyl linker.
- ^2H NMR: A strong, distinct signal will be present in the deuterium spectrum corresponding to the chemical shift of the labeled positions, confirming the presence of deuterium.[\[16\]](#)

Part 3: Application in Quantitative Bioanalysis: A Methodological Workflow

The primary application of **5-Fluoro Paliperidone-d4** is as an internal standard for the quantification of 5-Fluoro Paliperidone or structurally related analogs in biological samples. Below is a self-validating protocol grounded in established bioanalytical methods for Paliperidone.[\[7\]](#)[\[17\]](#)[\[18\]](#)

Objective

To accurately quantify the concentration of an analyte (e.g., 5-Fluoro Paliperidone) in human plasma over a specified linear range (e.g., 0.2–100 ng/mL).

Experimental Protocol

- Preparation of Solutions:
 - Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of analyte and internal standard (IS) and dissolve in 1 mL of methanol or DMSO.
 - Working Stock Solutions: Perform serial dilutions of the primary stocks in 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).
 - Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the IS primary stock to a final concentration that yields a robust signal in the mass spectrometer. The concentration should be consistent across all samples.
- Sample Preparation (Protein Precipitation):

- Aliquot: Pipette 100 μL of each sample (blank plasma, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Spiking (Crucial Step): Add 25 μL of the Internal Standard Spiking Solution to every tube (except for double blanks). Vortex briefly. Causality: Adding the IS early ensures it undergoes the exact same extraction and potential loss as the analyte.
- Precipitation: Add 300 μL of cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing them to precipitate. Formic acid ensures the basic analytes are protonated for better chromatographic peak shape and ionization.
- Vortex & Centrifuge: Vortex vigorously for 1 minute, then centrifuge at $>12,000 \times g$ for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
- LC-MS/MS Instrumentation and Conditions:
 - LC System: UPLC System (e.g., Waters ACQUITY).
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: Start at 20% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, then re-equilibrate. (Total run time ~4-5 minutes).
 - Flow Rate: 0.4 mL/min.
 - MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), positive mode.
 - MRM Transitions: As defined in Section 2.3.
- Data Analysis and Quantification:

- Integrate the peak areas for both the analyte and the IS for each injection.
- Calculate the Peak Area Ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards. Apply a linear regression with $1/x^2$ weighting.
- Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

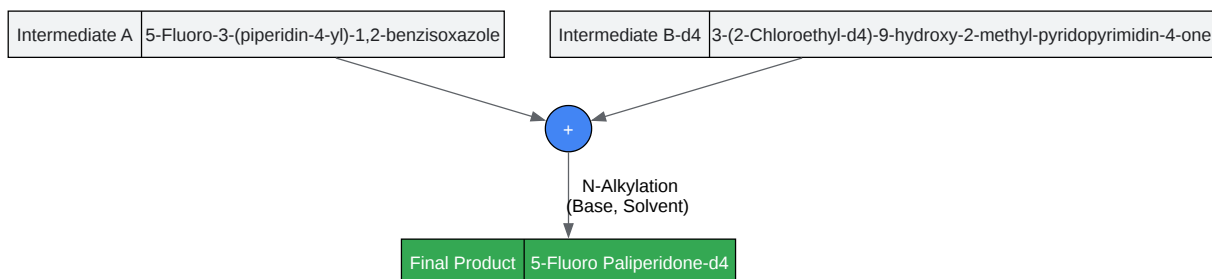
Visualization of the Bioanalytical Workflow



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Conceptual synthetic pathway for **5-Fluoro Paliperidone-d4**.

The critical starting material would be a deuterated 2-chloroethanol (Cl-CD₂-CD₂-OH) or a similar deuterated building block used to construct the Intermediate B-d4.

Quality Control and Self-Validation

For a deuterated internal standard to be trustworthy, its quality must be rigorously verified. A comprehensive Certificate of Analysis (CoA) is required for regulatory compliance and should include the following tests. [19]



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| Positional Identity | ¹H NMR | Absence of proton signals at specified deuterated positions. | Confirms that the deuterium atoms are in the correct location on the molecule, which is critical for ensuring identical physicochemical behavior. [15]

Conclusion

5-Fluoro Paliperidone-d4 is more than a mere chemical analog; it is an enabling tool for precision in bioanalysis. While its discrete physical properties like melting point and solubility are not independently published, they can be reliably inferred from its parent compound, Paliperidone. Its true technical value lies in its application. By design, it co-elutes with its non-labeled counterpart and exhibits an identical response to the physical and chemical variables inherent in LC-MS/MS analysis. This allows it to serve as a robust internal standard, correcting

for variability and ensuring that quantitative data is accurate, reproducible, and defensible—a cornerstone of modern drug development and clinical research.

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